6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a bromine atom, a naphthalene ring, and a chromene moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the bromination of a suitable precursor, followed by the introduction of the naphthalene ring and the chromene moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, leading to the formation of new derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The bromine atom in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s properties make it suitable for use in materials science, including the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism by which 6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to activate the cGAS-STING pathway, a critical component of the innate immune response. This activation leads to the production of type I interferons and other cytokines, which play a role in immune regulation and antiviral defense .
Comparison with Similar Compounds
Similar Compounds
6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide: This compound shares structural similarities and also activates the cGAS-STING pathway.
1,8-naphthalimide derivatives: These compounds are used in OLEDs and have similar photophysical properties.
Uniqueness
6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to activate the cGAS-STING pathway sets it apart from other similar compounds, highlighting its potential in therapeutic applications .
Properties
IUPAC Name |
6-bromo-N-naphthalen-1-yl-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO3/c21-14-8-9-18-13(10-14)11-16(20(24)25-18)19(23)22-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLQSKLIBOOTIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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